2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
2-(2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a 4-benzylpiperidine group linked via an ethoxy carbonyl spacer. This compound belongs to a broader class of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, which are frequently explored for their pharmacological relevance, particularly in kinase inhibition and antimicrobial applications .
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-21-15-20(23-19-8-4-5-11-25(19)21)28-16-22(27)24-12-9-18(10-13-24)14-17-6-2-1-3-7-17/h1-8,11,15,18H,9-10,12-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOUMPZEXWHAHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)COC3=CC(=O)N4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives.
Attachment of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.
Construction of the Pyrido[1,2-a]pyrimidin-4-one Core: This core structure is often synthesized through cyclization reactions involving appropriate precursors.
Final Assembly: The final compound is assembled by linking the piperidine and pyrido[1,2-a]pyrimidin-4-one moieties through an oxoethoxy bridge.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Benzyl chloride, sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
2-(2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating neurological disorders.
Pharmacology: The compound is studied for its effects on neurotransmitter systems, particularly its role as a monoamine releasing agent.
Biological Research: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with neurotransmitter systems. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . This action is mediated through its binding to monoamine transporters, leading to increased synaptic concentrations of these neurotransmitters .
Comparison with Similar Compounds
Table 1: Substituent Variations and Functional Implications
Biological Activity
The compound 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure includes a benzylpiperidine moiety, which is known for its interactions with various biological targets, particularly in the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that allows for diverse interactions within biological systems. The key structural components include:
- Benzylpiperidine : Known to influence neurotransmitter systems.
- Pyrido[1,2-a]pyrimidinone : A heterocyclic ring that may contribute to its pharmacological effects.
The precise mechanism of action for This compound is not fully elucidated. However, it is hypothesized to interact with specific receptors or enzymes involved in neurotransmission and inflammation. Similar compounds have shown activity as:
- Dopamine Receptor Modulators : Influencing dopaminergic pathways may have implications in treating disorders such as schizophrenia or depression.
- Anti-inflammatory Agents : Potential modulation of inflammatory pathways could be beneficial in conditions like arthritis or other inflammatory diseases.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Neurotransmitter Release : Compounds related to benzylpiperidine have been shown to selectively release dopamine and norepinephrine while acting as weak serotonin releasers .
- Antagonistic Effects : Some derivatives demonstrate potent antagonism at chemokine receptors, which could be relevant for conditions involving eosinophil mobilization .
- Analgesic Properties : The analgesic potential of benzylpiperidine derivatives has been documented, suggesting that this compound may also possess pain-relieving properties.
Case Studies and Research Findings
Several studies have explored the biological activities of benzylpiperidine derivatives, providing insights into the potential effects of our compound:
- A study demonstrated that benzylpiperidine analogs showed significant selectivity for dopamine release over serotonin, indicating potential for CNS-targeted therapies .
- Another research effort highlighted the role of similar compounds in inhibiting chemotactic responses in eosinophils, suggesting anti-inflammatory applications .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
